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Compound of Interest

Compound Name: 6-Methyl-6-hepten-2-one

Cat. No.: B088235

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
unsaturated ketone, 6-methyl-6-hepten-2-one. The information presented herein is crucial for
the unambiguous identification and characterization of this compound, which serves as a
valuable building block in organic synthesis, particularly in the development of novel
pharmaceutical agents and fragrance compounds. This document details the available
spectroscopic data, outlines the experimental protocols for data acquisition, and provides a
logical framework for spectral interpretation.

Spectroscopic Data Summary

The structural elucidation of 6-methyl-6-hepten-2-one relies on the combined interpretation of
data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set
of publicly available spectra for 6-methyl-6-hepten-2-one is limited, this guide presents the
available data for the target compound and its closely related isomer, 6-methyl-5-hepten-2-one,
for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.
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1H NMR Data of 6-Methyl-5-hepten-2-one (400 MHz, CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment

ppm

5.08 t 1H H-5

2.46 t 2H H-4

2.25 q 2H H-3

2.13 S 3H H-1

1.68 S 3H H-7

1.61 S 3H C6-CHs

13C NMR Data of 6-Methyl-5-hepten-2-one (25.16 MHz, CDCI3)[1]

Chemical Shift (8) ppm Assighment
208.48 C-2 (C=0)
132.59 C-6

122.89 C-5

43.74 C-3

29.83 C-1

25.66 C-7

22.63 C-4

17.62 C6-CHs

Note: The data for the isomer 6-methyl-5-hepten-2-one is provided for illustrative and

comparative purposes. The chemical shifts for 6-methyl-6-hepten-2-one are expected to be

similar but with distinct differences, particularly for the protons and carbons near the double

bond.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 6-methyl-6-hepten-2-one is expected to show characteristic absorption bands for
the carbonyl group (C=0) of the ketone and the carbon-carbon double bond (C=C).

Characteristic IR Absorption Bands for Ketones and Alkenes

Functional Group Absorption Range (cm~?)
C=0 (ketone) 1725-1705
C=C (alkene) 1680-1620
=C-H (alkene) 3100-3000
C-H (alkane) 3000-2850

Note: Specific peak values for 6-methyl-6-hepten-2-one can be found in spectral databases

such as SpectraBase.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

GC-MS Data for 6-Methyl-6-hepten-2-one
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Mass-to-Charge Ratio

(miz) Relative Intensity Assignment
miz
126 Moderate Molecular lon [M]*
111 Moderate [M-CHs]*
83 High [M-CHsCOJ*
69 High [CsHa]*

_ [CH3COCHs]* (McLafferty
58 High

rearrangement)

43 Very High [CHsCO]J* (Base Peak)
41 High [CsHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the
characterization of 6-methyl-6-hepten-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 6-methyl-6-hepten-2-one is
dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5
mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (o
0.00 ppm).

Instrumentation and Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer
operating at a frequency of 400 MHz for protons. For *H NMR, a typical experiment involves
acquiring 16-32 scans with a relaxation delay of 1-2 seconds. For 3C NMR, a larger number of
scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio, with a relaxation
delay of 2-5 seconds. All spectra are recorded at room temperature.

Infrared (IR) Spectroscopy

Sample Preparation: As 6-methyl-6-hepten-2-one is a liquid at room temperature, a neat
spectrum is obtained. A single drop of the neat liquid is placed between two sodium chloride
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(NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform
Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400
cm~1. A background spectrum of the clean salt plates is recorded first and automatically
subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 6-methyl-6-hepten-2-one is prepared in a volatile
organic solvent such as dichloromethane or hexane.

Instrumentation and Data Acquisition: A gas chromatograph equipped with a mass
spectrometer detector is used for the analysis. A capillary column (e.g., HP-5MS) is typically
employed. The oven temperature is programmed to ramp from a low initial temperature (e.g.,
50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the compound from any
impurities. The mass spectrometer is operated in electron ionization (El) mode at 70 eV, and
the mass spectrum is scanned over a range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 6-methyl-
6-hepten-2-one using the discussed spectroscopic techniques.
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Spectroscopic Techniques
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Spectroscopic analysis workflow for structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of 6-
methyl-6-hepten-2-one. For researchers engaged in the synthesis, purification, or application
of this compound, a thorough in-house spectroscopic analysis following the outlined protocols
is strongly recommended for definitive structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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